molecular formula C28H33N4O3 B1664402 1,2,3,4-Tetrahydrogen-staurosporine CAS No. 220038-19-7

1,2,3,4-Tetrahydrogen-staurosporine

Cat. No. B1664402
CAS RN: 220038-19-7
M. Wt: 470.6 g/mol
InChI Key: JIKXSTYDWRUAHD-ZBNANYSNSA-N
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Description

1,2,3,4-Tetrahydrogen-staurosporine is a chemical compound with the formula C₂₈H₃₀N₄O₃ . It is a type of chemical entity and a subclass of a chemical compound . It has been associated with various biological activities, including the inhibition of protein kinase C .


Synthesis Analysis

The production of staurosporine, which includes 1,2,3,4-Tetrahydrogen-staurosporine, has been achieved through heterologous expression and process optimization . The biosynthetic gene cluster of staurosporine was captured and introduced into three heterologous hosts. The highest yield was achieved in Streptomyces albus J1074 . The yield of staurosporine was further improved by integrating two additional staurosporine biosynthetic gene clusters into the chromosome of the strain and optimizing the fermentation process .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydrogen-staurosporine contains a total of 70 bonds, including 42 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 2 double bonds, and 19 aromatic bonds . It also includes 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 6 nine-membered rings, 2 ten-membered rings, 1 eleven-membered ring, and 7 twelve-membered rings .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydrogen-staurosporine has a molecular formula of C₂₈H₃₀N₄O₃ and a mass of 470.232±0 dalton . Its canonical SMILES is CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC .

Scientific Research Applications

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydrogen-staurosporine, a derivative of Staurosporine , is known to inhibit several protein kinases. The primary targets include Muscarinic acetylcholine receptor M1 , Tyrosine-protein kinase Lck , Serine/threonine-protein kinase pim-1 , Tyrosine-protein kinase ITK/TSK , Tyrosine-protein kinase SYK , MAP kinase-activated protein kinase 2 , Glycogen synthase kinase-3 beta , Tyrosine-protein kinase CSK , Cyclin-dependent kinase 2 , Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform , 3-phosphoinositide-dependent protein kinase 1 , Protein kinase C theta type , Tyrosine-protein kinase ZAP-70 , and Protein kinase C . These targets play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.

Mode of Action

1,2,3,4-Tetrahydrogen-staurosporine interacts with its targets by binding to the ATP-binding site on the kinase, thereby inhibiting the kinase activity . This interaction results in the modulation of downstream signaling pathways, affecting various cellular processes.

Biochemical Pathways

The compound’s action affects multiple biochemical pathways due to its broad spectrum of kinase targets. For instance, it can influence the PI3K/AKT pathway by inhibiting the Phosphatidylinositol 4,5-bisphosphate 3-kinase . This pathway is crucial for cell survival and growth. By inhibiting this pathway, 1,2,3,4-Tetrahydrogen-staurosporine can induce apoptosis and inhibit cell proliferation .

Pharmacokinetics

It’s known that the compound has a molecular weight of 47056 , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetrahydrogen-staurosporine’s action are primarily related to its ability to inhibit protein kinases. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation .

properties

IUPAC Name

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h5,7,9,11,17,20,26,29H,4,6,8,10,12-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWKTROWIIMNN-FYTWVXJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402482
Record name AFN941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrogen-staurosporine

CAS RN

220038-19-7
Record name AFN941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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